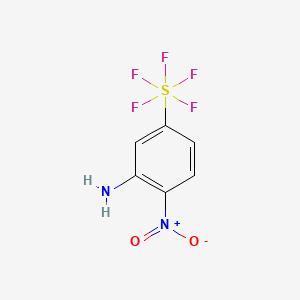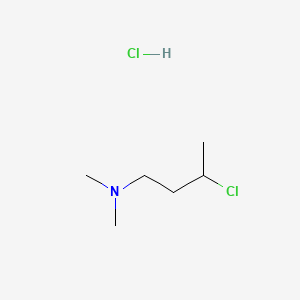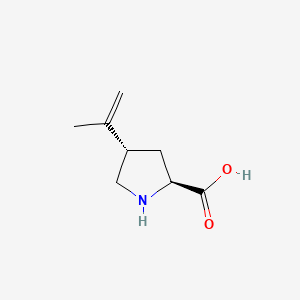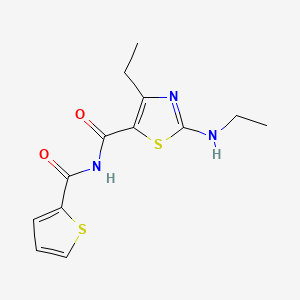
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) ethaboxam (NDTE) is a novel synthetic compound that has been developed as a potential therapeutic agent for a variety of medical conditions. NDTE has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent. NDTE has also been studied for its ability to modulate the immune system, and its potential as a treatment for neurological disorders.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam can be achieved by a multi-step process involving the use of various reagents and catalysts.
Starting Materials
2-Thiophene carboxylic acid, 2-Thiophene acetonitrile, Ethyl chloroacetate, Sodium hydride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Chloroform, Acetone
Reaction
Step 1: Synthesis of ethyl 2-(2-thienyl)acetate by reacting 2-Thiophene carboxylic acid with Ethyl chloroacetate in the presence of Sodium hydride as a base catalyst., Step 2: Reduction of ethyl 2-(2-thienyl)acetate to ethyl 2-(2-thienyl)ethanol using Sodium borohydride as a reducing agent., Step 3: Conversion of ethyl 2-(2-thienyl)ethanol to 2-(2-thienyl)acetaldehyde by oxidation with Hydrochloric acid., Step 4: Condensation of 2-(2-thienyl)acetaldehyde with 2-Thiophene acetonitrile in the presence of Sodium hydroxide as a base catalyst to form N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam., Step 5: Purification of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam by recrystallization from Ethanol and Chloroform mixture., Step 6: Drying of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam by using Acetone as a drying agent.
Wissenschaftliche Forschungsanwendungen
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent. Studies have shown that N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has the ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has also been shown to reduce the expression of certain pro-inflammatory genes and to induce apoptosis in cancer cells. In addition, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to have anti-microbial activity against a variety of bacteria, fungi, and viruses.
Wirkmechanismus
The mechanism of action of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is not completely understood. However, it is believed that N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam works by inhibiting the production of pro-inflammatory cytokines, reducing the expression of certain pro-inflammatory genes, and inducing apoptosis in cancer cells. In addition, it is believed that N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemische Und Physiologische Effekte
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to have a variety of biochemical and physiological effects. In animal studies, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to reduce inflammation and oxidative stress, as well as to protect against the damaging effects of ultraviolet radiation. N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has also been shown to reduce the expression of certain pro-inflammatory genes, to modulate the immune system, and to reduce the risk of certain types of cancer. In addition, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam has been shown to have anti-microbial activity against a variety of bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is relatively easy to synthesize and can be used in a variety of laboratory experiments. The compound is relatively stable and can be stored at room temperature for up to one year. However, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is not soluble in water, so it must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide before it can be used in experiments. In addition, N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is not suitable for use in vivo experiments due to its potential toxicity.
Zukünftige Richtungen
The potential therapeutic applications of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam are still being explored. Future studies should focus on determining the exact mechanism of action of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam, as well as its potential toxicity and side effects. In addition, further research should be conducted to determine the optimal dose and duration of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam treatment. Furthermore, future studies should explore the potential of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam to treat a variety of medical conditions, such as inflammation, cancer, and neurological disorders. Finally, further research should be conducted to explore the potential of N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam to act as an antioxidant and to protect against the damaging effects of ultraviolet radiation.
Eigenschaften
IUPAC Name |
4-ethyl-2-(ethylamino)-N-(thiophene-2-carbonyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-8-10(20-13(15-8)14-4-2)12(18)16-11(17)9-6-5-7-19-9/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNMUUMBMRJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NCC)C(=O)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

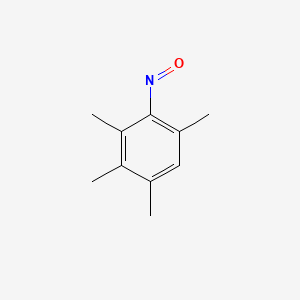
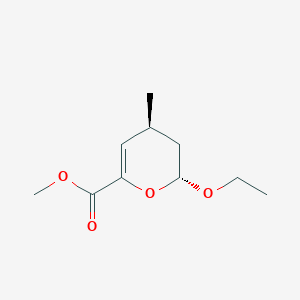

![methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B570233.png)
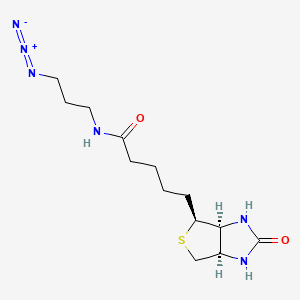
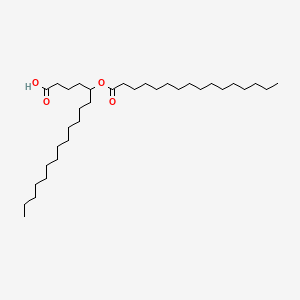
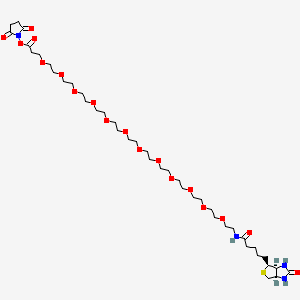
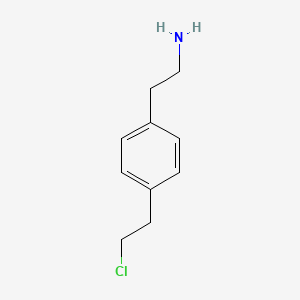
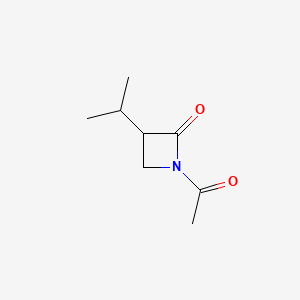
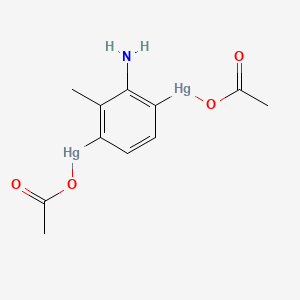
![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)
